

N-Methyl Leukotriene C4: A Technical Guide to its Pharmacology and Toxicology

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Compound of Interest		
Compound Name:	N-methyl Leukotriene C4	
Cat. No.:	B10752222	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl Leukotriene C4 (N-methyl LTC4) is a synthetic and metabolically stable analog of Leukotriene C4 (LTC4), a potent inflammatory mediator.[1][2][3] This stability makes N-methyl LTC4 an invaluable tool for studying the specific roles of the cysteinyl leukotriene (CysLT) pathways, particularly through the CysLT2 receptor, in various physiological and pathological processes. This technical guide provides a comprehensive overview of the pharmacology and currently understood toxicology of N-methyl LTC4, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. The information presented is intended to support researchers, scientists, and drug development professionals in their exploration of CysLT receptor biology and the therapeutic potential of targeting this pathway.

Introduction

Leukotriene C4, a product of the 5-lipoxygenase pathway, is a key player in inflammatory responses, including those underlying asthma and allergic reactions.[2][3] However, its rapid in vivo conversion to LTD4 and LTE4 complicates the elucidation of its precise biological functions.[2][3] N-methyl LTC4, by resisting this metabolic degradation, serves as a selective pharmacological probe to investigate the direct effects of LTC4 receptor activation.[1][2][3] Its primary action is as a potent and selective agonist of the CysLT2 receptor, with significantly lower affinity for the CysLT1 receptor.[2][3]



Pharmacology Mechanism of Action

N-methyl LTC4 exerts its biological effects primarily through the activation of the CysLT2 receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a cascade of intracellular signaling events that can lead to various cellular responses, including smooth muscle contraction and increased vascular permeability.[2][3]

Quantitative Pharmacological Data

The following table summarizes the key quantitative pharmacological parameters of **N-methyl Leukotriene C4**.

Parameter	Species	Receptor	Value	Reference(s)
EC50	Human	CysLT1	> 2,000 nM	[2][3]
EC50	Human	CysLT2	122 nM	[2][3]

Table 1: Receptor Activation Data for N-methyl Leukotriene C4

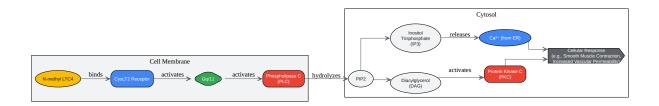
Toxicology

Comprehensive toxicological data for **N-methyl Leukotriene C4** is not readily available in the public domain. Safety Data Sheets (SDS) indicate that the compound may be irritating to the mucous membranes and upper respiratory tract and may be harmful if inhaled, ingested, or absorbed through the skin.[1] However, specific data from acute, sub-chronic, or chronic toxicity studies, as well as genotoxicity and carcinogenicity assessments, are lacking. The toxicological information provided in the SDS for a solution of N-methyl LTC4 primarily reflects the hazards of the solvent (ethanol).[1]

Signaling Pathways

Activation of the CysLT2 receptor by N-methyl LTC4 is believed to initiate downstream signaling cascades. A simplified representation of this pathway is provided below.





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Caption: CysLT2 Receptor Signaling Pathway.

Experimental Protocols

Detailed experimental protocols for N-methyl LTC4 are not widely published. However, standard assays used to characterize CysLT receptor agonists can be adapted. Below are overviews of key experimental workflows.

In Vitro Cytotoxicity Assay

This assay determines the concentration of N-methyl LTC4 that is toxic to cells in culture.



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Caption: Experimental Workflow for In Vitro Cytotoxicity Assay.

Vascular Permeability Assay (Miles Assay)

This in vivo assay measures the ability of N-methyl LTC4 to induce vascular leakage.





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Caption: Experimental Workflow for In Vivo Vascular Permeability Assay.

Isolated Smooth Muscle Contraction Assay

This ex vivo assay assesses the contractile effect of N-methyl LTC4 on smooth muscle tissues.



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Caption: Experimental Workflow for Isolated Smooth Muscle Contraction Assay.

Conclusion

N-methyl Leukotriene C4 is a critical research tool for dissecting the pharmacology of the CysLT2 receptor. Its stability and selectivity provide a unique advantage in studying the direct effects of LTC4-like signaling. While its pharmacological profile is reasonably well-characterized, a significant gap exists in the public knowledge of its toxicology. Further studies are warranted to establish a comprehensive safety profile for this compound, which will be crucial for its continued use and for the interpretation of experimental results in the context of drug development.

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